molecular formula C10H7Cl2NO4 B607769 GSK180

GSK180

Número de catálogo: B607769
Peso molecular: 276.07 g/mol
Clave InChI: MIGAKMWKMLYGJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de GSK180 implica la preparación de un derivado del sustrato enzimático kynurenina. La ruta sintética específica y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se sintetiza para lograr una alta pureza y potencia .

Métodos de Producción Industrial

La producción industrial de this compound se lleva a cabo en condiciones estrictas para garantizar la consistencia y la calidad. El compuesto se produce típicamente en cantidades a granel y está disponible en diversas formas, incluidos polvo y soluciones en dimetilsulfóxido .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK180 principalmente se somete a reacciones de inhibición ya que actúa como un inhibidor competitivo de la kynurenina 3-monooxigenasa. No interactúa significativamente con otras enzimas en la vía del triptófano .

Reactivos y Condiciones Comunes

El compuesto se utiliza a menudo en ensayos bioquímicos con hepatocitos humanos primarios y modelos de rata. Las condiciones típicas implican el uso de dimetilsulfóxido como solvente y la administración por inyección intravenosa .

Productos Principales Formados

El producto principal formado a partir de la reacción de this compound con la kynurenina 3-monooxigenasa es la inhibición de la actividad de la enzima, lo que lleva a niveles alterados de metabolitos de la vía de la kynurenina .

Aplicaciones Científicas De Investigación

Biochemical Studies

GSK180 serves as a valuable tool for studying the kynurenine pathway and its metabolites. By inhibiting kynurenine 3-monooxygenase, researchers can investigate the downstream effects of altered kynurenine levels on metabolic processes and disease mechanisms.

Therapeutic Potential in Acute Pancreatitis

Numerous studies have explored this compound's therapeutic effects in models of acute pancreatitis and multiple organ dysfunction syndrome (MODS). For instance, treatment with this compound demonstrated significant protective effects against organ failure in rodent models. In one study, it was shown to rapidly alter levels of kynurenine pathway metabolites and provide therapeutic protection against MODS in rats subjected to induced acute pancreatitis .

Drug Development

This compound's inhibition of kynurenine 3-monooxygenase opens avenues for drug discovery targeting critical illnesses. The compound's selectivity and potency make it a promising candidate for developing new therapies aimed at modulating the kynurenine pathway, particularly in conditions characterized by inflammation and organ dysfunction .

Mechanistic Insights

The mechanism of action for this compound involves competitive inhibition of kynurenine 3-monooxygenase, leading to decreased enzyme activity and altered metabolite levels. Research has confirmed its binding mode within the active site through X-ray co-crystallography, revealing significant interactions that contribute to its inhibitory effects .

Case Study 1: Acute Pancreatitis Model

In a well-established rat model of acute pancreatitis, this compound was administered to assess its efficacy in preventing MODS. The results indicated that this compound treatment led to a significant reduction in organ injury markers and improved survival rates compared to untreated controls. The study highlighted the rapid changes in circulating kynurenine and kynurenic acid levels following administration, underscoring the compound's pharmacodynamic profile .

Case Study 2: Kynurenine Pathway Modulation

Another investigation focused on the modulation of the kynurenine pathway using this compound in various metabolic disorders. The findings suggested that this compound not only inhibited kynurenine 3-monooxygenase but also affected other metabolic pathways associated with tryptophan metabolism, indicating potential therapeutic implications beyond acute pancreatitis .

Table 1: Summary of this compound Research Findings

Study ReferenceApplication AreaKey Findings
Acute PancreatitisSignificant protective effects against MODS; rapid changes in metabolite levels
Kynurenine PathwayConfirmed binding mode via X-ray crystallography; competitive inhibition profile
Drug DevelopmentPotential for new therapies targeting inflammatory diseases

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
IC50 (human KMO)~6 nM
IC50 (rat KMO)~7 µM
Volume of Distribution (Vd)0.14 L/kg
Half-life (t1/2)3 hours
Clearance<0.5 ml/min/g

Mecanismo De Acción

GSK180 ejerce sus efectos inhibiendo competitivamente la kynurenina 3-monooxigenasa. Esta inhibición conduce a una disminución de la actividad de la enzima, lo que da como resultado niveles alterados de kynurenina y sus metabolitos. El compuesto se une al sitio activo de la enzima, evitando la conversión de kynurenina a 3-hidroxikynurenina .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de GSK180

This compound es único en su alta selectividad y potencia como inhibidor competitivo de la kynurenina 3-monooxigenasa. A diferencia de otros inhibidores, this compound muestra una actividad insignificante contra otras enzimas en la vía del triptófano, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de la kynurenina 3-monooxigenasa .

Actividad Biológica

GSK180 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. This compound has garnered attention for its potential therapeutic applications, particularly in the context of acute pancreatitis and related multiple organ dysfunction syndrome (MODS). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and implications for future research.

KMO plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan into several neuroactive metabolites. This compound inhibits KMO competitively, with an IC50 value reported at approximately 6 nM in biochemical assays . By inhibiting KMO, this compound alters the levels of kynurenine and other downstream metabolites, which can have significant physiological effects.

Key Findings on KMO Inhibition

  • Competitive Inhibition : this compound exhibits competitive inhibition against kynurenine, leading to increased levels of kynurenine and decreased levels of 3-hydroxykynurenine in treated models .
  • Metabolic Stability : The compound shows high aqueous solubility (24 mg/mL in saline) and metabolic stability across species, indicating its potential for intravenous administration .
  • Binding Affinity : The binding mode of this compound within the KMO active site was confirmed through X-ray crystallography, revealing insights into its structure-activity relationship .

Efficacy in Animal Models

This compound has been evaluated in various preclinical models to assess its efficacy in preventing organ dysfunction associated with acute pancreatitis.

Acute Pancreatitis Model

In a rat model of acute pancreatitis, this compound was administered as an intravenous bolus followed by continuous infusion. The results indicated:

  • Therapeutic Protection : Treatment with this compound resulted in significant biochemical changes consistent with KMO inhibition, specifically increased plasma levels of kynurenine and kynurenic acid while decreasing tryptophan and 3-hydroxykynurenine .
  • Histological Outcomes : Despite the treatment, histological injury severity was comparable between this compound-treated and untreated groups, suggesting that while this compound modifies metabolic pathways, it does not fully prevent tissue damage .
  • Inflammatory Response : Notably, this compound treatment led to reduced systemic IL-6 concentrations compared to untreated controls, indicating a potential modulatory effect on inflammation .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

Property/OutcomeValue/Description
IC50 (human KMO) ~6 nM
IC50 (rat KMO) ~7 µM
Solubility 24 mg/mL in saline
Plasma Levels (1h post-dose) 263 ± 98 µM (Kmo wt), 351 ± 87 µM (Kmo null)
Effects on Metabolites Increased kynurenine; decreased tryptophan and 3-hydroxykynurenine
Therapeutic Model Rat model of acute pancreatitis
Inflammatory Markers Lower IL-6 levels compared to untreated controls

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Acute Pancreatitis Research : A study demonstrated that this compound effectively altered kynurenine pathway metabolites in vivo and provided protective effects against MODS in a rat model of acute pancreatitis . This suggests that KMO inhibition may serve as a novel therapeutic strategy for managing severe inflammatory conditions.
  • Neurodegenerative Disease Models : Additional research indicates that KMO inhibition may also be beneficial in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease by modulating neuroactive metabolite levels .

Propiedades

IUPAC Name

3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAKMWKMLYGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK180
Reactant of Route 2
GSK180
Reactant of Route 3
GSK180
Reactant of Route 4
GSK180
Reactant of Route 5
Reactant of Route 5
GSK180
Reactant of Route 6
GSK180

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.